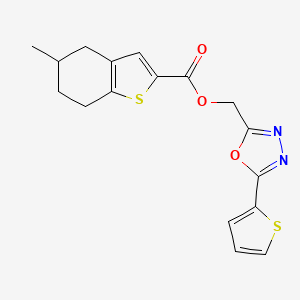![molecular formula C16H20N2O2 B7533909 3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7533909.png)
3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is also known as DNMDP and has a unique spirocyclic structure that makes it an attractive target for synthesis and investigation.
Mechanism of Action
The exact mechanism of action of DNMDP is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in bacterial and fungal growth. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that DNMDP has minimal toxicity towards normal human cells, making it a promising candidate for further investigation. It has also been shown to exhibit good stability in biological systems, making it a potential candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
The advantages of using DNMDP in lab experiments include its unique spirocyclic structure, which makes it an attractive target for synthesis and investigation. It also exhibits good stability in biological systems and has minimal toxicity towards normal human cells. The limitations of using DNMDP in lab experiments include the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research on DNMDP. These include investigating its potential applications as a drug for the treatment of bacterial and fungal infections, as well as cancer. Further studies are also needed to fully understand the mechanism of action of DNMDP and its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, research on the synthesis of DNMDP derivatives and their properties may lead to the development of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of DNMDP involves the reaction of 2,5-dimethylbenzaldehyde with ethyl cyanoacetate and ammonium acetate in the presence of ethanol. The resulting product is then treated with hydrochloric acid to yield DNMDP. This method has been optimized to produce high yields of pure DNMDP and has been used in various studies to investigate the properties of this compound.
Scientific Research Applications
DNMDP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. DNMDP has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-6-12(2)13(9-11)10-18-14(19)16(17-15(18)20)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJRSODZUJKKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)

![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)

![1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7533926.png)